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molecular formula C14H10F3NO2 B3052506 2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 42043-15-2

2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No. B3052506
M. Wt: 281.23 g/mol
InChI Key: DXZLRIRZSCXNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)Oc1ccccc1C(=O)Nc1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:29][OH:30].[F:6][C:7]([c:8]1[cH:9][cH:10][c:11]([NH:14][C:15]([c:16]2[c:17]([O:22][C:23](=[O:24])[CH3:25])[cH:18][cH:19][cH:20][cH:21]2)=[O:26])[cH:12][cH:13]1)([F:27])[F:28].[nH:1]1[cH:2][cH:3][n:4][cH:5]1>>[F:6][C:7]([c:8]1[cH:9][cH:10][c:11]([NH:14][C:15]([c:16]2[c:17]([OH:22])[cH:18][cH:19][cH:20][cH:21]2)=[O:26])[cH:12][cH:13]1)([F:27])[F:28]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CC(=O)Oc1ccccc1C(=O)Nc1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)Oc1ccccc1C(=O)Nc1ccc(C(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1c[nH]cn1

Outcomes

Product
Name
Type
product
Smiles
O=C(Nc1ccc(C(F)(F)F)cc1)c1ccccc1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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